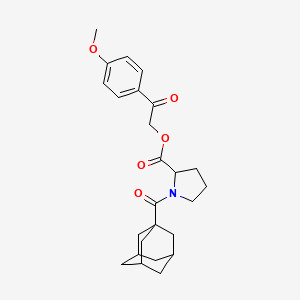
2-(4-methoxyphenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate
Descripción general
Descripción
2-(4-methoxyphenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate, also known as ACP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACP is a prodrug of the neurotransmitter glutamate and has been shown to have neuroprotective effects.
Mecanismo De Acción
2-(4-methoxyphenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate is a prodrug of glutamate, which is an important neurotransmitter in the brain. This compound is converted to glutamate in the brain by the action of an enzyme called esterase. Glutamate is involved in various processes in the brain, including synaptic plasticity and memory formation. This compound has been shown to enhance the release of glutamate and increase the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of various antioxidant enzymes, including superoxide dismutase and catalase, which may contribute to its neuroprotective effects. This compound has also been shown to decrease the levels of inflammatory cytokines, such as TNF-alpha and IL-1beta, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-methoxyphenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate is its potential neuroprotective and anti-inflammatory effects. This compound has been shown to have these effects in animal models of neurodegenerative and inflammatory diseases, which makes it a promising candidate for further research. However, one of the major limitations of this compound is its stability. This compound is relatively unstable and has a short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate. One direction is to further investigate its potential neuroprotective and anti-inflammatory effects in animal models of neurodegenerative and inflammatory diseases. Another direction is to investigate its potential applications in other fields, such as cancer research. This compound has been shown to have anticancer effects in vitro, and further research is needed to determine its potential in vivo. Additionally, further research is needed to improve the stability of this compound and to develop more efficient synthesis methods.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate has been extensively studied in scientific research due to its potential applications in various fields. One of the major areas of research is in the field of neuroprotection. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-30-20-6-4-19(5-7-20)22(27)15-31-23(28)21-3-2-8-26(21)24(29)25-12-16-9-17(13-25)11-18(10-16)14-25/h4-7,16-18,21H,2-3,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUCWWSWITZUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



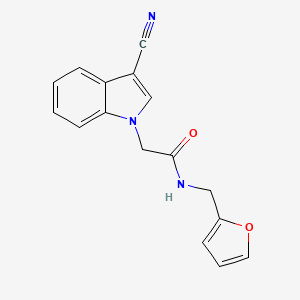

![4-chloro-N-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B3974097.png)
![4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide](/img/structure/B3974104.png)
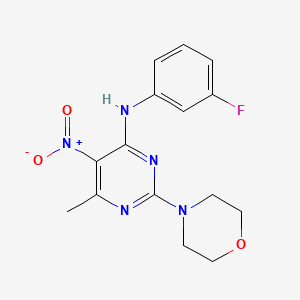
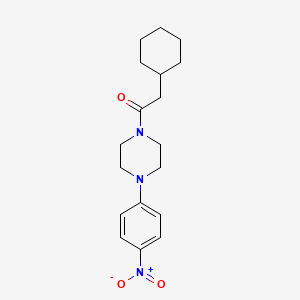
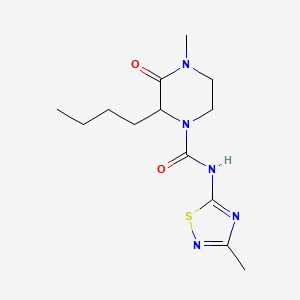
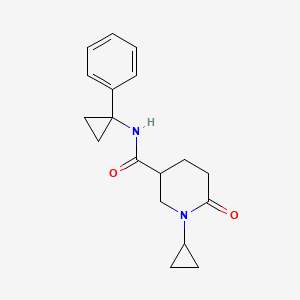

![N-1-naphthyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3974123.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3974129.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3974131.png)
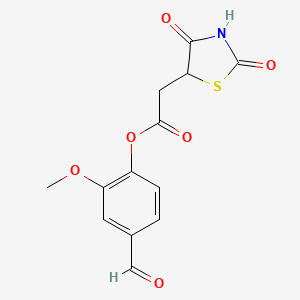
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3974168.png)